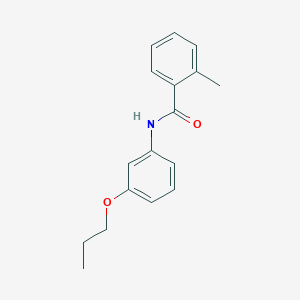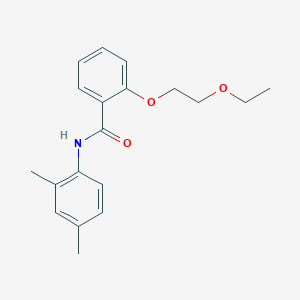![molecular formula C16H19NO2S B268636 N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene carboxamides. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Aplicaciones Científicas De Investigación
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide has been used as a building block for the synthesis of functional materials, such as conducting polymers and organic semiconductors. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes and solar cells.
Mecanismo De Acción
The mechanism of action of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide is not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide exhibits neuroprotective effects and reduces the severity of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide is its high purity and stability, which makes it suitable for various lab experiments. This compound is also easy to synthesize, and the yield of the reaction is typically high. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide. One of the potential areas of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the elucidation of the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Additionally, the development of more water-soluble derivatives of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide can expand its potential applications in aqueous systems. Finally, the evaluation of the in vivo pharmacokinetics and toxicity of this compound can provide valuable information for its potential use as a drug candidate.
Conclusion:
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and organic electronics. The synthesis of this compound is relatively easy, and it exhibits various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and to evaluate its potential as a drug candidate.
Métodos De Síntesis
The synthesis of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide involves the reaction of 3-(3-methylbutoxy)aniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide. The yield of the reaction is typically high, and the purity of the compound can be increased through recrystallization.
Propiedades
Nombre del producto |
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide |
|---|---|
Fórmula molecular |
C16H19NO2S |
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H19NO2S/c1-12(2)8-9-19-14-6-3-5-13(11-14)17-16(18)15-7-4-10-20-15/h3-7,10-12H,8-9H2,1-2H3,(H,17,18) |
Clave InChI |
SFQWBKROTJBAOO-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
SMILES canónico |
CC(C)CCOC1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
methanone](/img/structure/B268554.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268558.png)

![N-[2-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268560.png)
![N-[4-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268561.png)

![2-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268564.png)
![N-[2-(3-phenylpropoxy)phenyl]acetamide](/img/structure/B268565.png)

![N-[2-(2-ethoxyethoxy)phenyl]-3-methylbenzamide](/img/structure/B268570.png)

![N-[2-(3-phenylpropoxy)phenyl]isonicotinamide](/img/structure/B268575.png)
